(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid is a compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This specific compound is characterized by the presence of a phosphonic acid group attached to the benzodiazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole with a phosphonic acid derivative under specific reaction conditions. The reaction typically requires the use of a catalyst and may be carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of (1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phosphonic acid group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphonic acid oxides, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of (1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- methyl[(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)methyl]amine
- 3-(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)propan-1-amine dihydrochloride
- 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Uniqueness
(1-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)phosphonic acid is unique due to the presence of the phosphonic acid group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H13N2O3P |
---|---|
Molecular Weight |
216.17 g/mol |
IUPAC Name |
(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)phosphonic acid |
InChI |
InChI=1S/C8H13N2O3P/c1-10-7-5-3-2-4-6(7)9-8(10)14(11,12)13/h2-5H2,1H3,(H2,11,12,13) |
InChI Key |
MQCQHFZAADIBJH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCCC2)N=C1P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.